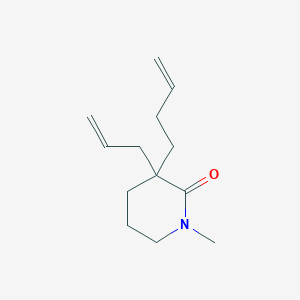![molecular formula C16H14O3 B14192333 3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid CAS No. 918332-94-2](/img/structure/B14192333.png)
3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxymethyl group attached to one of the phenyl rings and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromomethylbiphenyl with acrylic acid under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-[4’-(Carboxy)[1,1’-biphenyl]-4-yl]prop-2-enoic acid.
Reduction: 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The prop-2-enoic acid moiety can undergo conjugation reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxymethylbiphenyl: Lacks the prop-2-enoic acid moiety.
3-(4-Hydroxyphenyl)prop-2-enoic acid: Lacks the biphenyl structure.
4’-Methoxybiphenyl-3-carboxylic acid: Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid is unique due to the combination of the biphenyl structure with a hydroxymethyl group and a prop-2-enoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
918332-94-2 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[4-[4-(hydroxymethyl)phenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H14O3/c17-11-13-3-8-15(9-4-13)14-6-1-12(2-7-14)5-10-16(18)19/h1-10,17H,11H2,(H,18,19) |
InChI Key |
KNULMZIULIRAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


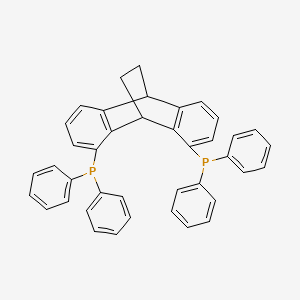
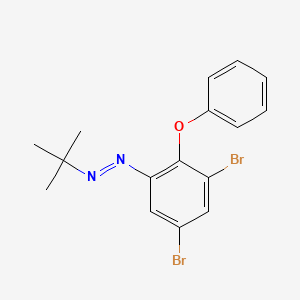
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
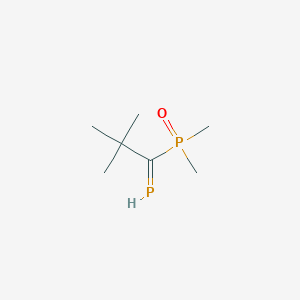
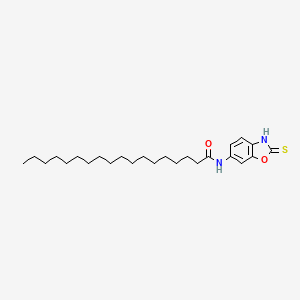


![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
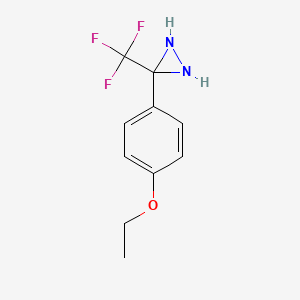
![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
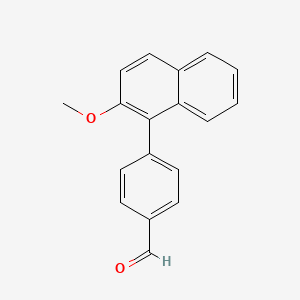
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
